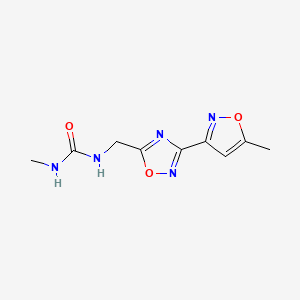

1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-methyl-3-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-5-3-6(13-16-5)8-12-7(17-14-8)4-11-9(15)10-2/h3H,4H2,1-2H3,(H2,10,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDVJPFNAQAKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea typically involves multiple steps, starting with the preparation of the isoxazole and oxadiazole intermediates. One common method involves the cyclization of appropriate precursors using catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction . The reaction conditions often include refluxing in methanolic conditions with reagents like NH2OH·HCl and hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis involves multi-step protocols to assemble its heterocyclic core. Representative methods include:

Step 1: Oxadiazole Ring Formation

The 1,2,4-oxadiazole scaffold is typically synthesized via cyclization of amidoximes with activated carbonyl derivatives. For example:

-

Reaction : Amidoxime + Trifluoroacetic anhydride → 1,2,4-oxadiazole

-

Conditions : Microwave irradiation at 200°C for 10 minutes ( ).

-

Yield : 80–98% (Table 1).

Step 2: Urea Linkage Formation

The urea group is introduced via nucleophilic substitution or condensation:

-

Reaction : Isocyanate + Amine → Urea

-

Conditions : THF/DMF solvent, triethylamine base, 2–10 minutes under microwave ( ).

Step 3: Functional Group Modifications

Post-synthetic modifications include:

-

Methylation : Alkylation of the urea nitrogen using methyl iodide.

-

Isoxazole Coupling : Suzuki-Miyaura cross-coupling to attach the 5-methylisoxazole moiety ( ).

Urea Moiety

-

Hydrolysis : Reacts with strong acids/bases to form amines or carbamic acids.

-

Condensation : Forms biurets or triurets under dehydrating conditions ().

1,2,4-Oxadiazole Ring

-

Electrophilic Substitution : Nitration or sulfonation occurs at the 5-position due to electron deficiency.

-

Ring-Opening : Reacts with nucleophiles (e.g., hydrazine) to yield amidrazones ( ).

5-Methylisoxazole

-

Cycloaddition : Participates in Diels-Alder reactions with dienophiles.

-

Oxidation : Methyl group oxidizes to carboxylic acid under strong oxidizing agents ( ).

Reaction Optimization Data

| Reaction Step | Conditions | Time (min) | Yield (%) | Source |

|---|---|---|---|---|

| Oxadiazole cyclization | Microwave, 200°C | 2–10 | 80–98 | |

| Urea bond formation | THF/DMF, triethylamine | 2–7 | 85–97 | |

| Isoxazole coupling | Pd catalyst, 80°C | 8–12 | 70–89 |

Mechanistic Insights

-

Microwave-Assisted Synthesis : Reduces reaction times by 90% compared to conventional heating ( ).

-

Steric Effects : Bulky substituents on the oxadiazole ring hinder nucleophilic attacks, favoring regioselectivity ( ).

-

Hydrogen Bonding : The urea NH groups stabilize transition states in cycloaddition reactions ().

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C via cleavage of the oxadiazole ring.

-

Photodegradation : UV exposure induces radical formation, leading to urea bond scission ().

Analytical Characterization

Scientific Research Applications

Biological Applications

1. Anticancer Activity:

Research has indicated that compounds containing isoxazole and oxadiazole rings exhibit significant anticancer properties. Studies have shown that derivatives of 1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, similar compounds have been evaluated for their efficacy against breast cancer cells, demonstrating promising results in vitro .

2. Antimicrobial Properties:

The compound has also been investigated for its antimicrobial activity. Research indicates that the oxadiazole moiety contributes to the inhibition of bacterial growth, making it a candidate for developing new antibiotics. In vitro studies have shown effectiveness against gram-positive and gram-negative bacteria, suggesting its potential application in treating bacterial infections .

3. Urease Inhibition:

Urease inhibitors are crucial in treating conditions associated with high urease activity, such as urinary tract infections and certain types of kidney stones. The urea-based structure of this compound positions it as a potential urease inhibitor. Preliminary studies have indicated that it may effectively inhibit urease activity, which could lead to further developments in therapeutic applications .

Agricultural Applications

1. Herbicide Development:

The unique chemical properties of this compound suggest its potential use as a herbicide. Research into similar compounds has shown that they can selectively inhibit weed growth without affecting crop yield. Field trials are necessary to evaluate the efficacy and safety of this compound in agricultural settings .

2. Plant Growth Regulation:

There is emerging interest in utilizing this compound as a plant growth regulator. Studies suggest that certain derivatives can enhance plant growth and resistance to environmental stressors, which could be beneficial in sustainable agriculture practices .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are used to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: This compound shares the isoxazole moiety but differs in the overall structure and biological activity.

4-Hydroxy-2-quinolones: These compounds have similar heterocyclic structures and are known for their pharmaceutical applications.

Uniqueness

1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is unique due to its combination of isoxazole and oxadiazole moieties, which confer distinct chemical and biological properties.

Biological Activity

1-Methyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a compound that combines the structural features of isoxazole and oxadiazole moieties. These structural characteristics are associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 237.22 g/mol. The compound features a urea linkage that enhances its biological activity through potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.22 g/mol |

| CAS Number | 1903305-31-6 |

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study evaluating the antimicrobial efficacy of similar compounds, it was found that some derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µM against these pathogens .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. Compounds similar to this compound have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For example, studies have shown that certain oxadiazole derivatives can inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer progression .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds containing oxadiazole rings have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases. The structural features of this compound may enhance its ability to modulate inflammatory responses .

Study on Antimicrobial Efficacy

In a recent study by Dhumal et al. (2021), several derivatives of 1,2,4-oxadiazole were synthesized and tested for their antibacterial activity against Mycobacterium bovis BCG. The most active compounds demonstrated significant inhibition of bacterial growth both in active and dormant states. The study highlighted the importance of the oxadiazole core in enhancing antimicrobial efficacy .

Anticancer Activity Evaluation

A study published in Pharmaceuticals (2022) assessed the anticancer properties of various oxadiazole derivatives. Among these, certain compounds showed promising results in inhibiting the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that the incorporation of isoxazole and oxadiazole moieties can lead to enhanced anticancer activity .

Q & A

Q. Basic Characterization

- NMR Spectroscopy : Use - and -NMR to verify urea linkage, oxadiazole/isoxazole protons, and methyl group environments. For example, urea NH protons appear as broad singlets near δ 6–8 ppm .

- IR Spectroscopy : Confirm urea C=O stretches (~1640–1680 cm) and oxadiazole C=N stretches (~1580–1620 cm) .

Q. Advanced Techniques

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions using SHELXL for refinement .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <5 ppm error .

How to design in vitro assays for evaluating biological activity?

Q. Basic Assay Design

- Enzyme Inhibition : Test urease or kinase inhibition using spectrophotometric methods. For example, measure urease activity via ammonia release (Berthelot method) .

- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .

Q. Advanced Mechanistic Studies

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Validate with SPR or ITC for binding affinity .

- Cellular Uptake : Quantify intracellular concentration via LC-MS in cancer cell lines (e.g., MCF-7) .

How to conduct structure-activity relationship (SAR) studies on substituent effects?

Q. Basic SAR Approach

- Analog Synthesis : Modify substituents on the urea core (e.g., replace methylisoxazole with furan or thiophene) .

- Bioactivity Comparison : Test analogs in parallel assays (e.g., IC values for enzyme inhibition) .

Q. Advanced Computational Modeling

- 3D-QSAR : Use CoMFA or CoMSIA to correlate substituent electronic properties (Hammett constants) with activity .

- Free Energy Perturbation (FEP) : Predict binding energy changes for hypothetical analogs .

What methodologies assess environmental impact and degradation pathways?

Q. Basic Ecotoxicity Screening

- OECD 301 Test : Measure biodegradability in aqueous systems over 28 days .

- Daphnia magna Acute Toxicity : Determine LC values in 48-hour exposures .

Q. Advanced Fate Analysis

- LC-HRMS/MS : Track degradation products in simulated sunlight (Xe lamp) or microbial consortia .

- QSAR-ECOSAR : Predict ecological risks using software models (e.g., EPI Suite) .

How to resolve contradictions in reported bioactivity data?

Q. Basic Validation

- Dose-Response Repetition : Replicate assays across independent labs with standardized protocols (e.g., CLSI guidelines) .

- Positive Controls : Include reference compounds (e.g., acetohydroxamic acid for urease assays) .

Q. Advanced Meta-Analysis

- Systematic Review : Aggregate data from multiple studies using PRISMA guidelines. Apply statistical tools (e.g., funnel plots) to identify bias .

- Machine Learning : Train models on published datasets to predict outliers or data inconsistencies .

How to optimize crystallization for X-ray studies?

Q. Basic Crystallization

Q. Advanced Refinement

Q. Notes

- Data Gaps : Limited direct evidence on the compound’s biological targets; extrapolate from structurally similar urea-oxadiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.